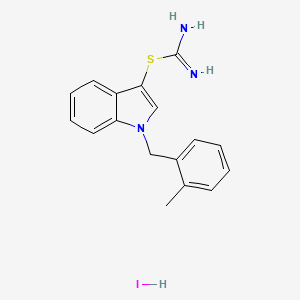
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of di-2-pyridylketone and a novel dithiocarbazate . The Schiff base was characterized using various physico-chemical and spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a five-membered heterocyclic moiety . For example, 1-(2-Methylbenzyl)piperazine has a molecular weight of 190.29 g/mol .
Chemical Reactions Analysis
The study of organic chemistry introduces students to a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes .
Physical And Chemical Properties Analysis
1-(2-Methylbenzyl)piperazine, a similar compound, has a density of 0.988 g/mL and a boiling point of 77°C to 80°C (0.1mmHg) .
Scientific Research Applications
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including similar compounds to 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, have been studied for their potential in corrosion inhibition. Specifically, their effectiveness in preventing the corrosion of stainless steel in acidic environments was investigated. These inhibitors showed significant efficiency in protecting stainless steel surfaces, confirmed through various techniques including electrochemical tests and surface studies (Vikneshvaran & Velmathi, 2017).
Anticancer Potential
Compounds similar to 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide have been synthesized and evaluated for their potential as anticancer agents. These include analogs of N-benzyl aplysinopsin, which have shown notable in vitro cytotoxicity against human tumor cell lines, indicating their potential utility as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Enzyme Inhibition
Related compounds have been synthesized and assessed for their inhibitory effects on enzymes like cholinesterase and monoamine oxidase. These findings suggest potential applications in treating conditions related to these enzymes (Bautista-Aguilera et al., 2014).
Metal Complex Formation
Studies have shown that functionalized dithiocarbamates, similar in structure to 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, can form metal complexes. These complexes have been characterized and investigated for various properties, including their potential in cytotoxicity and DNA binding, offering insights into applications in bioinorganic chemistry and pharmacology (Yusof et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-6-2-3-7-13(12)10-20-11-16(21-17(18)19)14-8-4-5-9-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCHQHVHAHUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

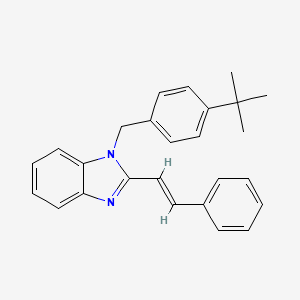
![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
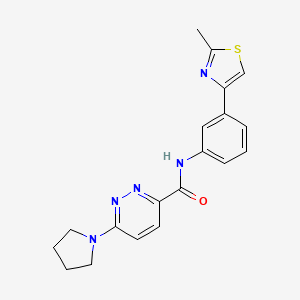
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
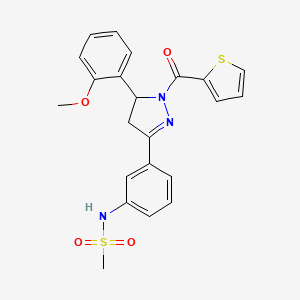
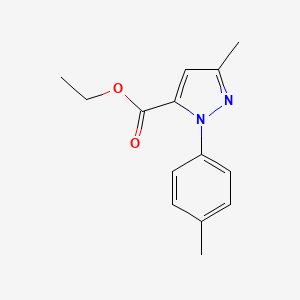
![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)
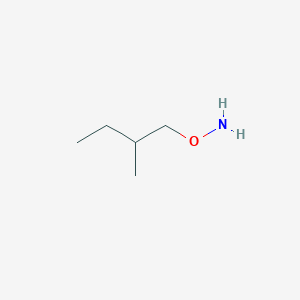
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)
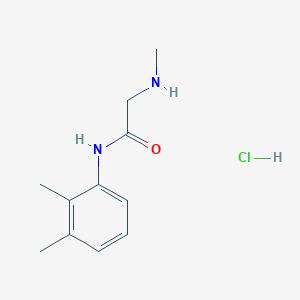
![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)
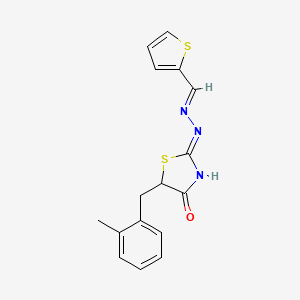
![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)